Methyl 2-(5-fluoro-2-nitrophenyl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

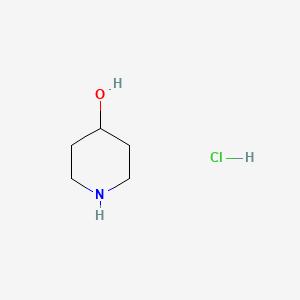

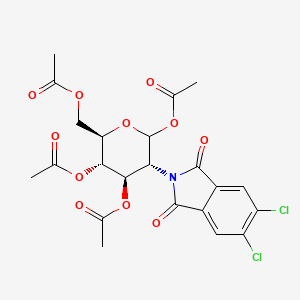

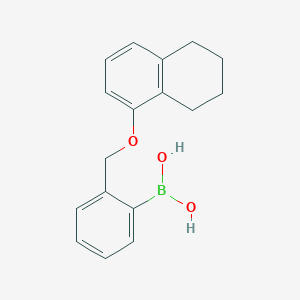

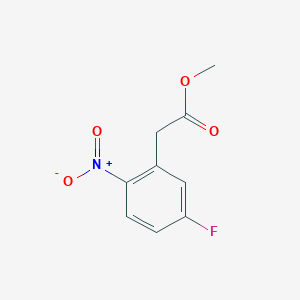

“Methyl 2-(5-fluoro-2-nitrophenyl)acetate” is a chemical compound with the molecular formula C9H8FNO4 . It is a pale-yellow to yellow-brown liquid . The CAS Number of this compound is 29640-99-1 .

Molecular Structure Analysis

The molecular structure of “Methyl 2-(5-fluoro-2-nitrophenyl)acetate” consists of a methyl group (CH3) attached to an acetate group (COO-) which is further attached to a 5-fluoro-2-nitrophenyl group . The molecular weight of this compound is 213.16 .Physical And Chemical Properties Analysis

“Methyl 2-(5-fluoro-2-nitrophenyl)acetate” is predicted to have a boiling point of 308.4±27.0 °C and a density of 1.346±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Antimycobacterial Agents

“Methyl 2-(5-fluoro-2-nitrophenyl)acetate” is used in the preparation of 5-Phenyl-furan-2-carboxylic acids , which have emerged as a new, promising class of antimycobacterial agents . These compounds have the ability to interfere with iron homeostasis .

Tuberculosis Treatment

The compound plays a significant role in the treatment of Tuberculosis (TB). TB is currently the second leading cause of death from a single infectious agent . The continuous spread of multi-drug-resistant (MDR) and extensively drug-resistant (XDR) infections has been impacting clinical outcomes in recent years . In this context, the discovery of new drugs that act on unexplored molecular targets represents a necessity as well as a challenge for the scientific community .

Iron Acquisition Inhibitors

The compound is used in the development of anti-virulence compounds targeting iron acquisition in mycobacteria . It is used to identify a new class of furan-based inhibitors of the salicylate synthase MbtI from M. tuberculosis (Mtb) . This enzyme catalyzes the first reaction of the biosynthesis of specific siderophores (mycobactins and carboxymycobactins), which ensure the supply of iron in Mtb .

Anti-Inflammatory and Analgesic Activities

Although not directly related to “Methyl 2-(5-fluoro-2-nitrophenyl)acetate”, its structural analogs have shown anti-inflammatory and analgesic activities . This suggests potential applications of the compound in the development of new anti-inflammatory and analgesic drugs.

Crystallography

The compound is used in crystallography for the analysis of the crystal structure of a fluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid . This analysis provides valuable structural data on these compounds .

NMR and HRMS Analysis

“Methyl 2-(5-fluoro-2-nitrophenyl)acetate” is analyzed by 1H-NMR, 13C-NMR, HRMS, and SC-XRD . These analyses provide valuable information about the compound’s structure and properties .

Safety and Hazards

“Methyl 2-(5-fluoro-2-nitrophenyl)acetate” is classified as a warning signal word. It may cause drowsiness or dizziness and is harmful if swallowed. It causes skin and eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

Eigenschaften

IUPAC Name |

methyl 2-(5-fluoro-2-nitrophenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-15-9(12)5-6-4-7(10)2-3-8(6)11(13)14/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJDBYCUWNTRFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101286585 |

Source

|

| Record name | Methyl 5-fluoro-2-nitrobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101286585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(5-fluoro-2-nitrophenyl)acetate | |

CAS RN |

29640-99-1 |

Source

|

| Record name | Methyl 5-fluoro-2-nitrobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29640-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-fluoro-2-nitrobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101286585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[(pentamethylcyclopentadienyl)dichloro-rhodium]](/img/structure/B1316301.png)

![2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate](/img/structure/B1316303.png)